4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and discussion of any challenges or unique aspects of the synthesis process .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reagents and conditions needed for these reactions and the products formed .Physical and Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, density, and refractive index. It could also include spectroscopic properties (UV-Vis, IR, NMR, etc.) and thermodynamic properties .Scientific Research Applications
Chemical Synthesis and Polymer Development
Research has highlighted the synthesis and properties of polymers derived from compounds structurally related to 4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide. For instance, studies have explored the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units from related bis(ether-carboxylic acids) or bis(ether amines), demonstrating their utility in creating noncrystalline, thermally stable, and transparent films suitable for various applications, including coatings and electronics (Hsiao, Yang, & Chen, 2000). Additionally, novel polyimides incorporating tert-butyl side groups have been developed, showcasing low dielectric constants and high thermal stability, indicating potential applications in the electronics industry for insulation and other materials requiring low dielectric properties (Chern & Tsai, 2008).
Catalysis and Organic Synthesis
Another area of application involves the development of rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for asymmetric hydrogenation, highlighting the importance of tert-butylated compounds in synthesizing chiral pharmaceutical ingredients. This approach demonstrates the role of similar compounds in enhancing the efficiency and selectivity of catalytic processes, contributing to the pharmaceutical industry's ability to produce chiral compounds (Imamoto et al., 2012).
Advanced Materials and Electrochromism
The development of electrochromic materials based on compounds with tert-butyl groups has been explored. For example, research into polyamides and polyimides derived from tert-butyl-substituted monomers has shown potential in creating materials with significant electrochromic properties, useful for applications in smart windows, displays, and other technologies requiring reversible color changes under electrical influence (Hsiao, Liou, & Wang, 2009).
Pharmaceutical and Medicinal Chemistry
In the realm of pharmaceuticals, the synthesis and screening of complexes involving tert-butyl and similar groups have been investigated for their potential anticancer properties. Such studies offer insights into the drug design and discovery process, particularly in developing more effective and targeted cancer therapies (Ruswanto et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-16(2,3)14-8-6-13(7-9-14)15(19)18(5)17(4)10-11-22(20,21)12-17/h6-9H,10-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEVCMKDIDZXKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N(C)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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